molecular formula C21H16BrN3O2S B302464 (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

Cat. No. B302464
M. Wt: 454.3 g/mol
InChI Key: FMLYPOHPKUYTOF-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolones and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is not fully understood. However, it has been reported to exert its pharmacological effects by inhibiting the activity of various enzymes and receptors. The compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition results in increased levels of acetylcholine and improved cognitive function. (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has also been reported to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has been reported to exhibit several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins. These effects result in reduced inflammation and pain. (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has also been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is its high potency and selectivity. The compound has been reported to exhibit activity at low concentrations, making it a suitable candidate for drug development. However, one of the limitations of (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is its poor solubility in water, which can limit its bioavailability and pharmacokinetic properties.

Future Directions

Several future directions can be explored for (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's pharmacokinetic properties and bioavailability to improve its therapeutic potential. Additionally, the compound can be further studied for its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. The development of new analogs and derivatives of (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one can also be explored to improve its pharmacological properties and selectivity.

Synthesis Methods

The synthesis of (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one involves the reaction of 2-amino-4-methoxybenzoic acid with 4-bromobenzaldehyde and thiourea in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to obtain the final compound. This synthesis method has been reported in several research articles and has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Several research studies have investigated the use of (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one as a lead compound for the development of new drugs.

properties

Product Name

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

Molecular Formula

C21H16BrN3O2S

Molecular Weight

454.3 g/mol

IUPAC Name

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C21H16BrN3O2S/c1-27-18-10-6-15(7-11-18)23-21-24-20(26)19(28-21)13-17-3-2-12-25(17)16-8-4-14(22)5-9-16/h2-13H,1H3,(H,23,24,26)/b19-13-

InChI Key

FMLYPOHPKUYTOF-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/S2

SMILES

COC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)S2

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)S2

Origin of Product

United States

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